molecular formula C4H9N3O2 B14006014 3-Carbamoyl-1,1-dimethyl-urea CAS No. 7710-35-2

3-Carbamoyl-1,1-dimethyl-urea

Cat. No.: B14006014
CAS No.: 7710-35-2
M. Wt: 131.13 g/mol
InChI Key: RDFARSDVIWJBII-UHFFFAOYSA-N
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Description

3-Carbamoyl-1,1-dimethyl-urea is a chemical compound utilized in organic synthesis and pharmaceutical research. It functions as a versatile building block for the preparation of various organic compounds due to its unique reactivity and functional groups . This reagent can participate in various reactions, including condensations, making it a valuable intermediate in the synthesis of fine chemicals and potential active pharmaceutical ingredients (APIs) . For instance, 1,1-dimethylurea derivatives have been documented as key intermediates in the synthesis of complex molecules such as the antipsychotic drug Cariprazine . Furthermore, substituted ureas, as a chemical class, can be used in catalytic reactions, such as transfunctionalization with carbonates for the synthesis of carbamates, which are important in the production of polymers and other specialty chemicals . Researchers value this compound for its role in expanding molecular diversity in compound libraries and facilitating the development of new synthetic routes. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

7710-35-2

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

3-carbamoyl-1,1-dimethylurea

InChI

InChI=1S/C4H9N3O2/c1-7(2)4(9)6-3(5)8/h1-2H3,(H3,5,6,8,9)

InChI Key

RDFARSDVIWJBII-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthesis via Sodium Cyanate and Dimethylamine

A well-documented and industrially viable method for preparing 1,1-dimethylurea , a key intermediate related to this compound, involves the reaction of sodium cyanate with dimethylamine aqueous solution. This method can be adapted for the synthesis of this compound by subsequent carbamoylation steps.

Key steps include:

  • Reactants: Sodium cyanate (NaCNO) and 40% aqueous dimethylamine solution.
  • Reaction conditions: The mixture is stirred and heated in a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
  • Temperature and time: Stirring at constant temperature for 2-3 hours.
  • Post-reaction treatment: The reaction mixture is concentrated under reduced pressure, cooled to crystallize the product, followed by centrifugal separation, recrystallization with water, and vacuum drying.
  • Additives: To control impurities and improve purity, additives such as benzaldehyde, ascorbic acid, sodium hypochlorite, and sodium bicarbonate are introduced during or after the reaction.
  • Purity and yield: The process yields high-purity 1,1-dimethylurea with melting points ranging from 175 to 179 °C and yields up to 447 g from 390 g sodium cyanate (6 mol scale).

Table 1: Example Reaction Conditions and Yields for 1,1-Dimethylurea

Example Sodium Cyanate (g/mol) Dimethylamine (g/mol, ml) Additives Reaction Time (h) Yield (g) Melting Point (°C)
1 390 (6 mol) 676 (6 mol, 753 ml) None 2-3 325 175-177
2 390 (6 mol) 676 (6 mol, 753 ml) Benzaldehyde, Ascorbic acid, Sodium hypochlorite, Sodium bicarbonate 2-3 + 0.4 (post) 447 179
3 390 (6 mol) 676 (6 mol, 753 ml) Benzaldehyde, Ascorbic acid 2-3 440 176-178

Source: CN109956891B patent

This method emphasizes controlling byproducts and impurities by using hydrazine removers and reaction control agents, which is crucial for obtaining pharmaceutical-grade intermediates.

Carbamoylation via Phosgene and Amines (General Carbamate Preparation)

For the direct preparation of carbamate derivatives such as this compound, carbamoylation reactions involving phosgene, amines, and alcohols or phenols are classical and effective.

  • Process: Reaction of an amine (e.g., dimethylamine) with phosgene and an appropriate alcohol or phenol in a water-immiscible organic solvent.
  • Solvents: Aromatic hydrocarbons like toluene are preferred.
  • Conditions: Temperatures between 50 °C and 150 °C, typically 85-125 °C.
  • Acid scavengers: Traditional methods use tertiary amines to bind HCl by-products; however, improved methods omit acid scavengers to simplify purification.
  • Advantages: One-step process with high conversion efficiency and reduced by-product formation.
  • Applications: This method is widely used for preparing carbamate insecticides and pharmaceuticals, suggesting its adaptability for this compound synthesis.

Source: US4272441A patent

Comparative Analysis of Preparation Methods

Aspect Sodium Cyanate + Dimethylamine Method Phosgene + Amine + Alcohol Method
Starting materials Sodium cyanate, dimethylamine aqueous solution Phosgene, amine, alcohol/phenol
Reaction medium Aqueous, with additives for impurity control Organic solvent (e.g., toluene), water-immiscible
Temperature range Moderate (room temp to reflux) Elevated (50-150 °C)
Purity control Additives like benzaldehyde, ascorbic acid, oxidants Omission of acid scavengers reduces impurities
By-products Hydrazine derivatives, controlled by additives Hydrogen chloride, managed by acid scavengers or omitted
Yield Moderate to high (up to ~75% theoretical) High conversion (~80%)
Scalability Industrially demonstrated Industrially preferred for carbamates
Environmental considerations Requires careful handling of cyanate and oxidants Phosgene is toxic; handling requires care

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Sodium Cyanate + Dimethylamine Sodium cyanate, dimethylamine Aqueous, 2-3 h, reflux High purity, cost-effective Requires impurity control agents
Phosgene + Amine + Alcohol Phosgene, amine, alcohol/phenol Organic solvent, 50-150 °C One-step, high conversion Toxic phosgene, safety concerns

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoyl-1,1-dimethyl-urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds .

Comparison with Similar Compounds

Key Properties :

  • Monoisotopic Mass: 130.085461 g/mol
  • ChemSpider ID : 21473295
  • Functional Groups : Urea core, carbamimidoyl substituent, and dimethyl groups.

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The following table summarizes key differences between 3-carbamoyl-1,1-dimethyl-urea and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Mechanism of Action
This compound C₄H₁₀N₄O 130.15 Carbamimidoyl group Undocumented (potential herbicide candidate) Likely interacts with biological guanidine receptors
DCMU (Diuron) C₉H₁₀Cl₂N₂O 233.09 3,4-dichlorophenyl group Herbicide, photosynthetic inhibitor Blocks PSII electron transport at QB site
C(MU) C₉H₁₀ClN₂O 198.65 p-chlorophenyl group Algicide Inhibits algal growth via unclear mechanism
CCCP C₉H₁₀Cl₂N₄O 277.11 Carbonyl cyanide + dichlorophenyl Mitochondrial uncoupler Disrupts proton gradient in mitochondria
3-[(1R,3R)-3-...-urea C₁₆H₃₂N₄O₂ 312.45 Cyclohexyl + dimethylcarbamoyl Undocumented (likely pharmaceutical) Complex substituents suggest kinase/GPCR modulation

Mechanistic and Application Insights

  • DCMU vs. This compound: DCMU (3-(3,4-dichlorophenyl)-1,1-dimethyl-urea) is a potent PSII inhibitor, binding to the D1 protein’s QB site to block plastoquinone reduction . In contrast, this compound lacks the chlorophenyl group critical for this interaction, suggesting divergent biological targets. Its carbamimidoyl group may instead enable interactions with guanidine-sensitive enzymes or transporters .
  • Industrial and Pharmaceutical Derivatives: Derivatives such as 3-[(1S,3R,4S)-3-Ethyl-4-(...)-cyclopentyl]-1,1-dimethyl-urea () and 3-[(1R,3R)-3-[(dimethylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]-1,1-dimethylurea () exhibit complex substituents tailored for pharmacokinetic optimization, likely for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Carbamoyl-1,1-dimethyl-urea, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves the reaction of substituted phenyl isocyanates with dimethylamine derivatives. For example, analogous urea compounds (e.g., DCMU) are synthesized via nucleophilic substitution under inert atmospheres using polar aprotic solvents like dimethylformamide (DMF) at 60–80°C . Optimization may involve adjusting stoichiometry, catalysts (e.g., triethylamine), or purification via column chromatography with silica gel and ethyl acetate/hexane eluents. Yield improvements can be monitored via TLC and validated by 1^1H NMR .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR in deuterated solvents (e.g., DMSO-d6) resolve urea NH protons and aromatic substituents. Theoretical NMR calculations (e.g., DFT) can validate experimental shifts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELX software ) provides definitive structural confirmation.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns ensures >95% purity.

Q. What are the standard protocols for evaluating this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (200–400 nm) and LC-MS to identify breakdown products. For photostability, expose samples to controlled UV light (e.g., 365 nm) and quantify changes using validated calibration curves .

Advanced Research Questions

Q. How does this compound inhibit photosynthetic electron transport, and how does its mechanism differ from DCMU?

  • Methodological Answer : Use chlorophyll (Chl) fluorescence transient (OJIP) assays to compare inhibition kinetics. DCMU blocks electron transfer from QA to QB in Photosystem II (PSII), elevating the "J" phase to match the "P" phase . For this compound, similar experiments in model organisms (e.g., Chlamydomonas) under controlled light (50 μmol m2^{-2} s1^{-1}) can identify binding affinities to the D1 protein. Competitive assays with 14^{14}C-labeled DCMU may reveal overlapping binding sites .

Q. How can researchers resolve discrepancies in reported inhibitory concentrations of this compound across studies?

  • Methodological Answer : Discrepancies often arise from organism-specific sensitivities (e.g., algae vs. higher plants) or growth conditions (light intensity, nutrient availability). Standardize assays using OECD guidelines:

  • Example Protocol : Expose Arabidopsis thaliana to 1–100 μM compound in hydroponic media under 16/8-hour light/dark cycles. Measure PSII efficiency via Fv/Fm ratios and compare dose-response curves . Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant variations .

Q. What computational approaches predict the electronic structure and biochemical interactions of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against PSII crystal structures (PDB: 3ARC) identifies binding energies and key residues (e.g., His215, Phe255). Validate predictions via site-directed mutagenesis and activity assays .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how can they be mitigated?

  • Methodological Answer : Urea derivatives often form hydrogen-bonded networks, complicating crystal growth. Use slow evaporation in solvent mixtures (e.g., methanol/water) at 4°C. For twinned crystals, employ SHELXD for structure solution and SHELXL for refinement . High-resolution data (>1.0 Å) collected at synchrotron facilities improve model accuracy.

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